4-Anilino-3-butanoyl-6-methylpyran-2-one
Description
4-Anilino-3-butanoyl-6-methylpyran-2-one is a pyranone derivative characterized by a substituted anilino group (C₆H₅NH−) at position 4 and a butanoyl moiety (CH₂CH₂CO−) at position 3 of the pyran-2-one ring. The methyl group at position 6 enhances steric stability, while the ketone oxygen in the pyranone core contributes to its electronic properties. This compound is of interest in medicinal chemistry due to structural motifs common in kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
4-anilino-3-butanoyl-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-7-14(18)15-13(10-11(2)20-16(15)19)17-12-8-5-4-6-9-12/h4-6,8-10,17H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNUEAFVBJJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-butanoyl-6-methylpyran-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction between a suitable aldehyde and a β-keto ester under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic substitution reaction using aniline and a suitable leaving group on the pyranone ring.
Addition of the Butanoyl Group: The butanoyl group can be added through an acylation reaction using butanoyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-butanoyl-6-methylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anilino group can participate in electrophilic substitution reactions, while the butanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a suitable leaving group and base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
4-Anilino-3-butanoyl-6-methylpyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Anilino-3-butanoyl-6-methylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- The butanoyl group at position 3 introduces a shorter aliphatic chain compared to the benzoyl derivatives in 7a, 14b, and 14d, which may reduce steric hindrance and increase metabolic stability .
Reaction Conditions and Yields
| Compound | Amine Reagent | Solvent | Time | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 14b | Butylamine | i-Propanol | 3 h | RT | ~75* |
| 14d | Ethanolamine | Ethanol | 2 h | RT | ~70* |
*Yields estimated from stoichiometric ratios in the provided procedures.
Key Observations :
- The target compound’s synthesis may require harsher conditions (e.g., reflux) due to the lower nucleophilicity of aniline compared to aliphatic amines like butylamine .
- Protic solvents (e.g., ethanol, i-propanol) favor amine addition to α,β-unsaturated ketones in 7a, a trend likely applicable to the target compound’s synthesis .
Physicochemical and Analytical Data
Elemental Analysis Comparison
| Compound | Formula (with hydrate) | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| 14b | C₂₃H₂₃NO₄·H₂O | 69.80 | 6.37 | 3.54 |
| 14d | C₁₈H₂₁NO₄·H₂O | 64.85 | 6.95 | 4.20 |
| Target* | C₁₇H₁₉NO₃ (anhydrous) | ~68.67 | ~6.40 | ~4.71 |
*Calculated for hypothetical anhydrous form.
Key Observations :
- The target compound’s lower molecular weight (due to butanoyl vs. benzoyl groups) reduces carbon content compared to 14b and 14d.
- The anilino group increases nitrogen content relative to 14b and 14d, which have aliphatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
